PFI-7

Description

Properties

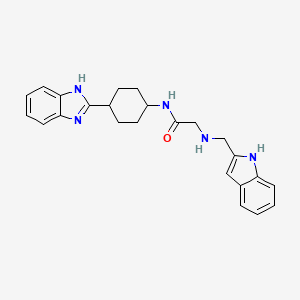

Molecular Formula |

C24H27N5O |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)cyclohexyl]-2-(1H-indol-2-ylmethylamino)acetamide |

InChI |

InChI=1S/C24H27N5O/c30-23(15-25-14-19-13-17-5-1-2-6-20(17)26-19)27-18-11-9-16(10-12-18)24-28-21-7-3-4-8-22(21)29-24/h1-8,13,16,18,25-26H,9-12,14-15H2,(H,27,30)(H,28,29) |

InChI Key |

HLHNFJNSQZZUNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=NC3=CC=CC=C3N2)NC(=O)CNCC4=CC5=CC=CC=C5N4 |

Origin of Product |

United States |

Foundational & Exploratory

PFI-7: A Technical Guide to its Mechanism of Action as a GID4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-7 is a potent, selective, and cell-active chemical probe that serves as an antagonist for Glucose-Induced Degradation 4 (GID4).[1][2] GID4 is the substrate receptor subunit of the C-terminal to LisH (CTLH) complex, a multi-subunit E3 ubiquitin ligase.[1][3] this compound exerts its effect by binding to the substrate recognition pocket of GID4, thereby competitively inhibiting the binding of proteins containing a Pro/N-degron motif.[1][4] This antagonism allows for the detailed investigation of the CTLH complex's role in protein regulation. The use of this compound has been instrumental in identifying GID4 interactors, revealing that the CTLH complex is involved in both degradative and non-degradative regulation of its targets, which include proteins involved in RNA processing and metabolism.[1][5]

Core Mechanism of Action

This compound functions as a competitive inhibitor of the GID4 substrate receptor. It directly binds within the β-barrel substrate-binding pocket of GID4, the same site that recognizes Pro/N-degron motifs on target proteins.[1][4] This occupation of the binding site physically blocks the recruitment of endogenous substrates to the CTLH E3 ligase complex, thereby inhibiting their subsequent ubiquitination and any downstream signaling or degradation events. The co-crystal structure of this compound bound to GID4 (PDB: 7SLZ) confirms that it overlaps with the binding site of a canonical Pro/N-degron peptide (PDB: 6CDC).[1][6][7]

Signaling Pathway Diagram

Caption: this compound competitively inhibits substrate binding to the GID4 receptor of the CTLH E3 ligase complex.

Quantitative Data Summary

The potency and cellular engagement of this compound have been characterized using multiple biophysical and cell-based assays. A structurally similar but significantly less active enantiomer, PFI-7N, serves as an effective negative control.

| Compound | Assay Type | Target | Parameter | Value | Reference(s) |

| This compound | Surface Plasmon Resonance (SPR) | Human GID4 | Kd | 79 nM / 80 nM | [4][8][9][10] |

| Fluorescence Polarization (FP) | Human GID4 | Kdisp | 4.1 µM | [10] | |

| NanoBRET™ (Cell-based) | Human GID4 | EC50 | 0.6 µM / 570 nM | [4][9] | |

| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | Human GID4 | Kd | 5 µM | [9] |

Key Experimental Methodologies

Surface Plasmon Resonance (SPR)

This assay was used to determine the binding affinity and kinetics of this compound to its target, GID4.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (this compound) to an immobilized ligand (GID4) in real-time.

-

Protocol Outline:

-

Recombinant human GID4 protein is immobilized on the surface of a sensor chip.

-

A series of solutions with increasing concentrations of this compound are flowed over the chip surface.

-

The binding (association) and dissociation of this compound are monitored by detecting the change in the SPR signal (measured in Response Units, RU).

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[1]

-

NanoBRET™ Cellular Target Engagement Assay

This cell-based assay was employed to confirm that this compound can enter live cells and engage with GID4, inhibiting its interaction with a Pro/N-degron peptide.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (HaloTag® with a fluorescent ligand). Energy transfer only occurs when the donor and acceptor are in close proximity (<10 nm).

-

Protocol Outline:

-

HEK293T cells are co-transfected with two constructs:

-

Donor: A Pro/N-degron peptide (PGLWKS) fused to NanoLuc® Luciferase (PGLWKS-NanoLuc).

-

Acceptor: Full-length human GID4 fused to a HaloTag® protein (GID4-HaloTag).

-

-

The cells are then treated with the HaloTag® fluorescent ligand, which serves as the BRET energy acceptor.

-

A dose-response curve is generated by treating the cells with increasing concentrations of this compound.

-

The NanoLuc® substrate is added, and the emissions from both the donor (NanoLuc®) and acceptor (HaloTag® ligand) are measured.

-

A decrease in the BRET signal upon this compound addition indicates that the compound is disrupting the interaction between GID4-HaloTag and the PGLWKS-NanoLuc degron mimic. The EC50 value is calculated from the resulting dose-response curve.[11]

-

Experimental Workflow Diagram

Caption: Workflow for the NanoBRET cellular target engagement assay to measure this compound activity.

Proximity-Dependent Biotinylation (BioID) and Quantitative Proteomics

This unbiased approach was used to identify proteins that interact with GID4 in a cellular context and to determine which of these interactions are disrupted by this compound.

-

Principle: GID4 is fused to a promiscuous biotin ligase (e.g., TurboID). When expressed in cells and supplied with biotin, the ligase biotinylates proteins in its immediate vicinity (~10 nm radius). These biotinylated proteins can then be captured and identified by mass spectrometry.

-

Protocol Outline:

-

Cells are engineered to express the GID4-TurboID fusion protein.

-

One cohort of cells is treated with a vehicle (DMSO), and another is treated with this compound.

-

Both cohorts are incubated with biotin to allow for proximity labeling.

-

Cells are lysed, and biotinylated proteins are enriched using streptavidin-coated beads.

-

The captured proteins are digested into peptides and analyzed by label-free quantitative mass spectrometry.

-

Proteins that show significantly reduced abundance in the this compound-treated sample compared to the vehicle control are identified as interactors that bind to the Pro/N-degron pocket of GID4.[2][12]

-

Logical Relationship Diagram

Caption: Logic of using this compound in a BioID experiment to identify GID4 substrate pocket interactors.

References

- 1. researchgate.net [researchgate.net]

- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PFI 7 Supplier | PFI7 | Tocris Bioscience [tocris.com]

- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

PFI-7: A Technical Guide to the Selective GID4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PFI-7, a potent and selective chemical probe for the GID4 (Glucose-induced degradation protein 4 homolog) E3 ligase substrate receptor. This compound serves as a critical tool for investigating the biology of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex and for the development of novel targeted protein degradation (TPD) strategies.

Introduction: GID4 and the CTLH E3 Ligase Complex

GID4 is the substrate-recognition subunit of the multiprotein CTLH E3 ubiquitin-protein ligase complex.[1] This complex plays a crucial role in cellular protein homeostasis by identifying and marking specific proteins for degradation via the ubiquitin-proteasome system.[2] GID4 specifically recognizes proteins containing a "Pro/N-degron," a degradation signal characterized by an unmodified N-terminal proline residue.[1][3] By binding to these degrons, GID4 recruits the substrates to the CTLH complex for ubiquitination and subsequent destruction by the proteasome.[2][4] The development of selective antagonists for GID4, such as this compound, is invaluable for elucidating the specific substrates and functions of the CTLH complex in human cells.[3]

This compound: A Potent and Cell-Active Chemical Probe

Developed by Pfizer in collaboration with the Structural Genomics Consortium (SGC), this compound is a potent, selective, and cell-active chemical probe that antagonizes the binding of Pro/N-degron substrates to human GID4.[3][5] It binds directly within the substrate-binding pocket of GID4, effectively disrupting the protein-protein interaction with its native substrates.[4] A closely related, but significantly less active, molecule, PFI-7N, serves as a negative control for experiments.[5][6]

Quantitative Data and Physicochemical Properties

The binding affinity and cellular activity of this compound have been characterized using multiple biophysical and cell-based assays.

Table 1: In Vitro Binding Affinity & Cellular Target Engagement

| Compound | Target | Assay | Value | Reference |

|---|---|---|---|---|

| This compound | Human GID4 | Surface Plasmon Resonance (SPR) | KD = 80 nM (0.08 µM) | [5][6][7] |

| Human GID4 | Fluorescence Polarization (FP) | Kdisp = 4.1 µM | [7][8] | |

| Human GID4 | NanoBRET™ Cellular Assay | EC50 = 0.6 µM | [5][6] |

| PFI-7N (Negative Control) | Human GID4 | Surface Plasmon Resonance (SPR) | KD = 5 µM |[5][6] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|

| This compound | C₂₄H₂₇N₅O | 401.5 g/mol | [9] |

| This compound (dihydrochloride) | C₂₄H₂₇N₅O·2HCl | 474.43 g/mol | [10] |

| PFI-7N | C₂₄H₂₇N₅O | 376.2 g/mol |[6] |

Mechanism of Action

This compound functions as a competitive antagonist. The co-crystal structure of this compound bound to GID4 (PDB: 7SLZ) reveals that the probe occupies the deep hydrophobic pocket where the Pro/N-degron peptide normally binds.[4][7] This direct occlusion prevents GID4 from recognizing and recruiting its natural substrates, thereby inhibiting the first step required for their ubiquitination by the CTLH complex.[4] The use of this compound has been instrumental in identifying GID4-regulated proteins, such as the RNA helicases DDX21 and DDX50, and the metabolic enzyme HMGCS1.[2][3]

Figure 1: Mechanism of this compound antagonism of GID4 substrate binding.

Detailed Experimental Protocols

The characterization of this compound relies on several key quantitative assays.

5.1 Surface Plasmon Resonance (SPR) for Binding Affinity

This assay measures the direct binding of an analyte (this compound) to a ligand (GID4) immobilized on a sensor chip, allowing for the determination of association (kₐ), dissociation (kₑ), and equilibrium dissociation (KD) constants.

-

Immobilization: Recombinant human GID4 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of this compound dilutions in a suitable running buffer are injected over the GID4-coated and reference flow cells.

-

Data Acquisition: The change in the refractive index at the surface, measured in response units (RU), is monitored in real-time.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic parameters. Steady-state analysis, where the equilibrium response is plotted against analyte concentration, is used to determine the KD.[4]

5.2 Fluorescence Polarization (FP) Competition Assay

This method assesses the ability of this compound to displace a known, fluorescently labeled peptide binder from GID4 in solution.

-

Reagents:

-

Recombinant human GID4 protein.

-

A fluorescently labeled peptide corresponding to a known GID4 degron (e.g., fluorescein-labeled PGLWKS).[4]

-

Serial dilutions of this compound or an unlabeled control peptide.

-

-

Procedure:

-

GID4 protein and the fluorescent peptide are incubated to form a complex, resulting in a high FP signal.

-

Serial dilutions of this compound are added to the complex.

-

As this compound displaces the fluorescent peptide, the smaller, unbound peptide tumbles more rapidly in solution, causing a decrease in the FP signal.

-

-

Analysis: The data are plotted as FP signal versus inhibitor concentration, and the resulting curve is fitted to determine the inhibitor concentration that displaces 50% of the bound peptide (IC₅₀), from which a displacement constant (Kdisp) can be calculated.[4]

5.3 NanoBRET™ Cellular Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay confirms that this compound can engage with GID4 inside living cells.

-

Principle: The assay measures the proximity between a target protein fused to a NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds the target (the energy acceptor). A competitive inhibitor like this compound will displace the tracer, leading to a loss of BRET signal.

-

Procedure:

-

Transfection: HEK293 cells are co-transfected with plasmids encoding for full-length GID4 fused to a HaloTag® and a known degron peptide fused to NanoLuc®.[5][11]

-

Labeling: The HaloTag® is labeled with a cell-permeable fluorescent NanoBRET™ ligand (the acceptor).

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 4 hours).[11]

-

Signal Measurement: A substrate for NanoLuc® is added, and both donor (luciferase) and acceptor (fluorescent ligand) emissions are measured.

-

-

Analysis: The NanoBRET™ ratio (acceptor emission / donor emission) is calculated. A decrease in this ratio with increasing this compound concentration indicates displacement of the NanoLuc®-degron from the HaloTag®-GID4. The data are normalized and fitted to determine the EC₅₀ value.[11]

Figure 2: Experimental workflow for the NanoBRET™ cellular target engagement assay.

GID4 Signaling Context and Biological Role

GID4 is a key component of the ubiquitin-proteasome pathway. As a substrate receptor, its primary role is to confer specificity to the CTLH E3 ligase complex. The inhibition of GID4 by this compound allows researchers to probe the downstream consequences of stabilizing its substrates. For example, treatment with this compound can alter the cellular levels of proteins involved in RNA processing and metabolism.[2] It has also been shown to stabilize ARHGAP11A, a protein involved in regulating cell migration, demonstrating a role for GID4 in this process.[12]

Figure 3: The CTLH/GID4 ubiquitination pathway and the point of this compound inhibition.

Applications and Future Directions

This compound is a valuable tool for:

-

Target Validation: Confirming the biological roles of the GID4-CTLH axis in various cellular processes.

-

Substrate Discovery: Identifying novel GID4 substrates through proteomic approaches by comparing protein levels in the presence and absence of this compound.[2][3]

-

TPD Development: Serving as a validated E3 ligase handle for the creation of Proteolysis Targeting Chimeras (PROTACs). A PROTAC incorporating a this compound derivative could recruit new proteins of interest to the CTLH complex for degradation.[4]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of GID4. With its proven utility in biochemical and cellular assays, along with an available negative control, it stands as an essential chemical probe for the scientific community. Its application will continue to deepen our understanding of the fundamental biology of the CTLH complex and will facilitate the development of new therapeutic modalities based on targeted protein degradation.

References

- 1. uniprot.org [uniprot.org]

- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 3. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. eubopen.org [eubopen.org]

- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PFI 7 Supplier | PFI7 | Tocris Bioscience [tocris.com]

- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]

PFI-7: A Technical Guide to a Chemical Probe for the CTLH E3 Ligase Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of PFI-7, a selective chemical probe for the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. It details the mechanism of action, key quantitative data, experimental methodologies for its use, and its role in elucidating the functions of this complex.

Introduction to the CTLH Complex and this compound

The C-terminal to LisH (CTLH) complex is a multi-subunit E3 ubiquitin ligase that is highly conserved from yeast to humans.[1][2] In yeast, where it is known as the GID (glucose-induced degradation deficient) complex, it plays a crucial role in responding to nutrient availability by targeting gluconeogenic enzymes for degradation.[3] In mammals, the CTLH complex is involved in the ubiquitination and subsequent proteasomal degradation of proteins that regulate cellular proliferation, growth, and differentiation.[4] The complex is composed of several core subunits, with GID4 acting as the substrate receptor, recognizing proteins that contain a specific degradation signal known as a Pro/N-degron.[1][5]

The study of the mammalian CTLH complex and its specific substrates has been accelerated by the development of this compound.[6] this compound is a potent, cell-active, and selective small molecule that acts as a chemical probe for the GID4 subunit.[5][6] It functions as an antagonist by binding directly within the substrate-binding pocket of GID4, thereby preventing the recruitment and subsequent ubiquitination of Pro/N-degron-containing proteins.[7][8][9] This tool allows researchers to dissect the specific functions of GID4-mediated ubiquitination and identify novel substrates of the CTLH pathway.[5][10]

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. A closely related, but significantly less potent, molecule, PFI-7N, serves as an ideal negative control for experiments.[6]

| Parameter | Assay Type | This compound Value | PFI-7N (Negative Control) Value | Description |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 80 nM (0.08 µM) | 5 µM | Measures the direct binding affinity of the compound to purified GID4 protein in vitro.[6][8][11] |

| Cellular Target Engagement (EC50) | NanoBRET™ Assay | 0.6 µM | > 50 µM | Quantifies the displacement of a degron peptide from GID4 in live cells, demonstrating cell permeability and target engagement.[6][8] |

| Peptide Displacement (Kdisp) | Fluorescence Polarization (FP) | 4.1 µM | Not Reported | Measures the concentration of the compound required to displace a fluorescently labeled degron peptide from GID4 in vitro.[9][12] |

This compound Mechanism of Action and Biological Pathways

This compound provides a method to acutely inhibit the substrate-recognition function of the CTLH complex. By occupying the binding site on GID4, it prevents the ubiquitination and degradation of target proteins, leading to their accumulation and allowing for the study of downstream effects.

Using this compound in quantitative proteomics studies has helped identify several potential GID4-dependent substrates, revealing roles for the CTLH complex in RNA processing and metabolism.[5][10]

Experimental Protocols

This compound can be used in a variety of assays to probe CTLH complex function. Below are outlines for key experimental approaches.

This assay confirms that this compound can enter cells and bind to GID4. It measures the displacement of a GID4-binding peptide tracer by the compound in a live-cell format.

-

Objective: To determine the intracellular EC₅₀ of this compound.

-

Methodology:

-

Cell Line Preparation: Co-transfect HEK293 cells with plasmids expressing GID4 fused to NanoLuc® luciferase and a HaloTag®-fused degron peptide.

-

Tracer Application: Add the fluorescent HaloTag® NanoBRET™ ligand to the cells and incubate to allow labeling.

-

Compound Titration: Dispense cells into a multi-well plate. Add this compound (and PFI-7N as a control) in a serial dilution series.

-

Signal Detection: Add the NanoLuc® substrate. Measure both the donor (luciferase at 460 nm) and acceptor (tracer at 618 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the EC₅₀.

-

SPR provides quantitative, real-time measurement of the binding kinetics and affinity between this compound and purified GID4 protein.

-

Objective: To determine the Kd of this compound for GID4.

-

Methodology:

-

Chip Preparation: Immobilize purified recombinant GID4 protein onto a sensor chip surface.

-

Analyte Injection: Prepare a serial dilution of this compound in running buffer. Inject each concentration over the sensor chip surface for a defined association time, followed by an injection of buffer alone for dissociation.

-

Signal Measurement: Monitor the change in the response units (RU) over time, which is proportional to the mass of analyte binding to the immobilized ligand.

-

Data Analysis: Fit the association and dissociation curves from multiple concentrations to a 1:1 binding model to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).[6][11]

-

This workflow uses this compound to identify proteins whose cellular abundance is regulated by the GID4/CTLH complex.

-

Objective: To identify candidate substrates of the GID4/CTLH complex.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., HEK293) and treat separate populations with a vehicle control (DMSO), a working concentration of this compound (e.g., 1-5 µM), and the negative control PFI-7N for a specified time (e.g., 6-24 hours).

-

Protein Extraction and Digestion: Harvest cells, lyse, and quantify total protein. Digest proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling: Label the peptide populations from each condition with isobaric mass tags (e.g., TMT reagents).

-

LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Calculate the relative abundance of each protein in the this compound and PFI-7N treated samples compared to the vehicle control. Proteins that show a significant and selective increase in abundance upon this compound treatment are considered potential substrates.[8][10]

-

Conclusion and Future Applications

This compound is an invaluable tool for investigating the biology of the CTLH E3 ligase complex. Its high potency and selectivity, combined with the availability of a matched negative control, enable rigorous interrogation of GID4's role in protein degradation. Future applications of this compound and its derivatives include:

-

Substrate Discovery: Further proteomics and interactomics studies to build a comprehensive map of CTLH complex substrates in different cell types and disease states.

-

Pathway Elucidation: Uncovering the downstream consequences of stabilizing specific GID4 substrates.

-

Therapeutic Development: Using the this compound scaffold as a starting point for developing targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), that hijack the CTLH complex to degrade disease-causing proteins.[7][9]

References

- 1. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The CTLH Complex in Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Structural Genomics Consortium [thesgc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. eubopen.org [eubopen.org]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

PFI-7: A Technical Guide to its Interaction with Pro/N-degrons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PFI-7, a chemical probe targeting the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This compound serves as a valuable tool for investigating the Pro/N-degron pathway, a crucial cellular mechanism for protein degradation. This document details the mechanism of action of this compound, its binding affinity, and its effects on cellular processes. Furthermore, it provides in-depth experimental protocols for key assays used to characterize the interaction between this compound, GID4, and Pro/N-degron substrates. Finally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to this compound and the Pro/N-degron Pathway

The Pro/N-degron pathway is a specialized branch of the N-end rule pathway, a proteolytic system that recognizes and targets proteins for degradation based on the identity of their N-terminal amino acid residue.[1][2] Specifically, the Pro/N-degron pathway targets proteins bearing an N-terminal proline residue.[3][4] The key recognition component of this pathway is the Glucose-Induced Degradation 4 (GID4) protein, which acts as the substrate receptor subunit of the larger CTLH E3 ubiquitin ligase complex.[3][5] Upon recognition of a Pro/N-degron, the CTLH complex polyubiquitinates the substrate protein, marking it for degradation by the 26S proteasome.[3][4] This pathway is implicated in a variety of cellular processes, making it an attractive target for therapeutic intervention.

This compound is a potent and selective chemical probe that acts as an antagonist of the GID4-Pro/N-degron interaction.[6][7] By binding to the substrate recognition pocket of GID4, this compound effectively blocks the recruitment of Pro/N-degron-containing proteins to the CTLH complex, thereby inhibiting their subsequent ubiquitination and degradation.[6][8] This makes this compound an invaluable tool for elucidating the functions of the Pro/N-degron pathway and for the development of novel therapeutics targeting this system. A structurally similar but significantly less active compound, PFI-7N, is available as a negative control for experiments.[9]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its negative control, PFI-7N, in various biochemical and cellular assays.

Table 1: In Vitro Binding Affinity and Cellular Target Engagement of this compound

| Parameter | Value | Assay | Target | Reference |

| Kd | 79 ± 7 nM | Surface Plasmon Resonance (SPR) | Human GID4 | [6] |

| Kdisp | 4.1 ± 0.2 µM | Fluorescence Polarization (FP) Peptide Displacement | Human GID4 | [6] |

| IC50 | 0.57 ± 0.04 µM | NanoBRET™ PPI Assay (HEK293T cells) | Human GID4-Pro/N-degron interaction | [6] |

Table 2: Binding Affinity of Negative Control PFI-7N

| Parameter | Value | Assay | Target | Reference |

| KD | 5 µM | Surface Plasmon Resonance (SPR) | Human GID4 | [9] |

Signaling and Experimental Workflow Diagrams

GID4-Mediated Pro/N-degron Recognition and Ubiquitination Pathway

Caption: GID4-mediated recognition of Pro/N-degrons and subsequent ubiquitination.

Experimental Workflow for Identifying GID4 Interactors using BioID

Caption: Proximity-dependent biotinylation (BioID) workflow to identify GID4 interactors.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound and GID4 Binding Kinetics

This protocol outlines the determination of the binding kinetics and affinity of this compound for purified human GID4 protein using SPR.

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Human GID4 protein (recombinant, with a tag for immobilization)

-

This compound and PFI-7N compounds

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine)

-

Regeneration Solution: Glycine-HCl pH 2.5

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize recombinant human GID4 to the desired level (e.g., ~10,000 RU) on a flow cell in 10 mM sodium acetate, pH 5.0.

-

Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without GID4 immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound and PFI-7N in running buffer (e.g., 0.1 nM to 10 µM).

-

Inject the compound solutions over the GID4 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specific association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each compound injection using a short pulse of regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the GID4 flow cell data.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

NanoBRET™ Protein-Protein Interaction (PPI) Assay

This protocol describes a live-cell assay to measure the ability of this compound to disrupt the interaction between GID4 and a Pro/N-degron peptide.[6][10]

Materials:

-

HEK293T cells

-

Expression vectors:

-

Pro/N-degron peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase (Donor)

-

Full-length human GID4 fused to HaloTag® (Acceptor)

-

-

FuGENE® HD Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound and PFI-7N compounds

-

White, 384-well assay plates

-

Luminometer capable of measuring BRET

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the NanoLuc®-degron and HaloTag®-GID4 plasmids using FuGENE® HD according to the manufacturer's protocol.

-

Incubate cells for 24 hours to allow for protein expression.

-

-

Assay Setup:

-

Trypsinize and resuspend the transfected cells in Opti-MEM™.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration and incubate.

-

Prepare a serial dilution of this compound and PFI-7N in DMSO and then dilute in Opti-MEM™.

-

Dispense the compound dilutions into the 384-well plate.

-

Add the cell suspension to each well.

-

Incubate the plate for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

-

BRET Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Normalize the data to the DMSO control.

-

Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

-

Proximity-Dependent Biotinylation (BioID) for GID4 Interactome Profiling

This protocol details the use of BioID to identify proteins that interact with or are in close proximity to GID4 in a cellular context.[11][12]

Materials:

-

HEK293 Flp-In™ T-REx™ cells

-

Expression vector for BirA*-FLAG-GID4

-

Tetracycline (for inducible expression)

-

Biotin

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 0.4% SDS, 1 mM DTT, and protease inhibitors

-

Streptavidin-sepharose beads

-

Wash Buffers (varying stringency)

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.4

-

Reagents for in-solution or on-bead tryptic digestion

-

LC-MS/MS system

Procedure:

-

Cell Line Generation and Induction:

-

Generate a stable HEK293 cell line inducibly expressing BirA*-FLAG-GID4.

-

Induce protein expression with tetracycline for 24 hours.

-

Add 50 µM biotin to the culture medium and incubate for an additional 16-24 hours.

-

-

Cell Lysis and Protein Capture:

-

Harvest and lyse the cells in Lysis Buffer.

-

Incubate the cell lysate with streptavidin-sepharose beads to capture biotinylated proteins.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads.

-

-

Sample Preparation for Mass Spectrometry:

-

Perform in-solution or on-bead tryptic digestion of the eluted proteins.

-

Desalt the resulting peptides.

-

-

LC-MS/MS Analysis and Data Processing:

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the resulting spectra against a human protein database to identify the proteins.

-

Use a label-free quantification method to determine the relative abundance of proteins in the this compound treated versus control samples.

-

In Vitro Ubiquitination Assay

This protocol describes an in vitro assay to assess the E3 ligase activity of the CTLH complex and the effect of this compound.[13][14]

Materials:

-

Recombinant E1 activating enzyme (e.g., UBE1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2H)

-

Recombinant human CTLH complex (or immunopurified complex)

-

Recombinant Pro/N-degron substrate (e.g., a protein with an N-terminal proline)

-

Ubiquitin

-

ATP

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate and ubiquitin

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the Pro/N-degron substrate and the CTLH complex.

-

For the inhibition experiment, pre-incubate the CTLH complex with this compound before adding it to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using antibodies against the substrate to detect its ubiquitination (visible as higher molecular weight bands or a smear) and against ubiquitin to confirm the formation of polyubiquitin chains.

-

Conclusion

This compound is a well-characterized chemical probe that provides a powerful means to investigate the biology of the Pro/N-degron pathway. Its high potency and selectivity for GID4, coupled with the availability of a negative control, make it an ideal tool for dissecting the roles of this E3 ligase complex in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies, paving the way for new discoveries in the field of targeted protein degradation and beyond. The continued application of this compound and similar chemical probes will undoubtedly be instrumental in validating the CTLH complex as a potential therapeutic target and in the development of novel degraders.

References

- 1. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]

- 4. pnas.org [pnas.org]

- 5. uniprot.org [uniprot.org]

- 6. biorxiv.org [biorxiv.org]

- 7. A chemical probe to modulate human GID4 Pro/N-degron interactions [ouci.dntb.gov.ua]

- 8. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Structural Genomics Consortium [thesgc.org]

- 10. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Defining the interactomes of proteins involved in cytoskeletal dynamics using high-throughput proximity-dependent biotinylation in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 14. In vitro Protein Ubiquitination Assays [bio-protocol.org]

Unraveling the Impact of PFI-7 on Protein Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and cellular consequences of PFI-7, a potent and selective chemical probe for the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. By competitively inhibiting the substrate recognition site of GID4, this compound provides a powerful tool to dissect the roles of the CTLH complex in protein ubiquitination and cellular signaling, and opens new avenues for the development of targeted protein degradation strategies.

Introduction to this compound and the CTLH E3 Ligase Complex

Protein ubiquitination is a fundamental post-translational modification that governs a vast array of cellular processes by regulating protein stability, function, and localization.[1][2] This process is orchestrated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[3] The E3 ligases, numbering over 600 in humans, are the primary determinants of substrate specificity.[4]

The human CTLH complex is a multi-subunit RING E3 ligase that has emerged as a key regulator of diverse cellular functions.[3][5] A critical component of this complex is the Glucose-Induced Degradation 4 (GID4) protein, which functions as a substrate receptor, recognizing proteins that contain a Pro/N-degron motif.[6][7]

This compound is a potent, selective, and cell-active chemical probe that acts as an antagonist of GID4.[6] It binds to the substrate-binding pocket of GID4, thereby preventing the recruitment of Pro/N-degron-containing substrates to the CTLH complex for ubiquitination.[7] This inhibitory action allows for the elucidation of GID4-dependent ubiquitination events and the broader biological functions of the CTLH complex.

Quantitative Data on this compound Activity

The efficacy of this compound as a GID4 antagonist has been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative data for this compound and its negative control, PFI-7N.

| Compound | Target | Assay | Value | Unit | Reference |

| This compound | GID4 | Surface Plasmon Resonance (SPR) | 80 | nM | [8] |

| PFI-7N | GID4 | Surface Plasmon Resonance (SPR) | 5 | µM | [9] |

| Table 1: In Vitro Binding Affinity of this compound and PFI-7N to GID4. |

| Compound | Target Engagement Assay | Cell Line | Value (EC50/IC50) | Unit | Reference |

| This compound | NanoBRET™ | HEK293 | 0.6 | µM | [9] |

| This compound | NanoBRET™ (Peptide Displacement) | HEK293T | 0.57 ± 0.04 | µM | [10] |

| This compound | NanoBRET™ (Tracer Competition) | HEK293T | 0.35 ± 0.07 (N-terminally tagged GID4) | µM | [10] |

| This compound | NanoBRET™ (Tracer Competition) | HEK293T | 0.28 ± 0.05 (C-terminally tagged GID4) | µM | [10] |

| Table 2: Cellular Target Engagement of this compound. |

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

This compound functions by directly interfering with the substrate recognition step of the CTLH E3 ligase complex. The following diagram illustrates this mechanism.

Caption: this compound inhibits the binding of Pro/N-degron substrates to GID4, blocking ubiquitination.

Experimental Workflow for Quantitative Ubiquitinomics

To assess the global impact of this compound on protein ubiquitination, a quantitative proteomics approach is employed. The general workflow is depicted below.

Caption: Workflow for identifying changes in protein ubiquitination upon this compound treatment.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for this compound and GID4 Binding

Objective: To determine the in vitro binding affinity and kinetics of this compound to GID4.

Materials:

-

Recombinant human GID4 protein

-

This compound and PFI-7N compounds

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of GID4:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject recombinant GID4 protein at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate the remaining active esters with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound and PFI-7N in running buffer (e.g., ranging from 0.1 nM to 10 µM).

-

Inject the compound solutions over the GID4-immobilized and a reference flow cell at a constant flow rate.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the GID4-immobilized flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]

-

NanoBRET™ Target Engagement Assay

Objective: To measure the engagement of this compound with GID4 in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-GID4 and HaloTag®-fused substrate peptide (e.g., PGLWKS)

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound compound

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in 96-well plates.

-

Co-transfect the cells with the NanoLuc®-GID4 and HaloTag®-substrate peptide expression vectors using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Assay Execution:

-

Prepare a serial dilution of this compound in Opti-MEM®.

-

Remove the growth medium from the cells and add the this compound dilutions.

-

Prepare the detection reagent by mixing the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM®.

-

Add the detection reagent to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

-

Data Acquisition and Analysis:

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of this compound required to inhibit 50% of the GID4-substrate interaction.[10][11][12]

-

This compound in Drug Development: PROTACs

The ability of this compound to bind to an E3 ligase makes it an attractive component for the development of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Design of this compound-based PROTACs

A this compound-based PROTAC would consist of three key components:

-

A this compound derivative: To bind to the GID4 subunit of the CTLH complex.

-

A linker: To connect the GID4-binding moiety to the target-binding moiety.

-

A ligand for a Protein of Interest (POI): To specifically bind to the target protein intended for degradation.

Caption: A this compound-based PROTAC links the CTLH complex to a target protein for degradation.

The development of this compound-based PROTACs offers a promising strategy for targeted protein degradation, expanding the repertoire of E3 ligases that can be harnessed for therapeutic purposes.[7]

Conclusion

This compound is an invaluable chemical probe for investigating the intricacies of the CTLH E3 ligase complex and its role in protein ubiquitination. Its high potency and selectivity for GID4 allow for precise dissection of GID4-dependent cellular processes. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists. Furthermore, the potential for this compound to be incorporated into PROTACs highlights its significance for drug development professionals seeking to advance the field of targeted protein degradation. Continued research utilizing this compound will undoubtedly deepen our understanding of ubiquitination pathways and may lead to the development of novel therapeutic interventions.

References

- 1. Proteomic analysis of ubiquitination substrates reveals a CTLH E3 ligase complex-dependent regulation of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Ubiquitinated Proteins in Human Pituitary and Pituitary Adenoma Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwo.scholaris.ca [uwo.scholaris.ca]

- 4. mdpi.com [mdpi.com]

- 5. Proteomic analysis of ubiquitination substrates reveals a CTLH E3 ligase complex‐dependent regulation of glycolysis [ouci.dntb.gov.ua]

- 6. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eubopen.org [eubopen.org]

- 9. This compound | Structural Genomics Consortium [thesgc.org]

- 10. biorxiv.org [biorxiv.org]

- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]

- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

Structural Basis for PFI-7 Binding to the E3 Ligase Subunit GID4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biophysical basis of the interaction between the chemical probe PFI-7 and the Glucose-Induced Degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This compound is a potent and selective antagonist of the Pro/N-degron recognition function of GID4, making it a valuable tool for studying the biology of the CTLH complex and for the development of novel targeted protein degradation (TPD) strategies.[1][2][3]

Quantitative Binding Affinity of this compound and its Analogs to GID4

The binding of this compound and its negative control, PFI-7N, to the human GID4 protein has been characterized using various biophysical and cellular assays. The following table summarizes the key quantitative data from these studies.

| Compound | Assay | Parameter | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | KD | 80 nM (0.08 µM) | [4][5] |

| This compound | NanoBRET™ Protein-Protein Interaction Assay | EC50 | 600 nM (0.6 µM) | [4][5] |

| This compound | Fluorescence Polarization (FP) Peptide Displacement | Kdisp | 4.1 µM | [6] |

| PFI-7N (Negative Control) | Surface Plasmon Resonance (SPR) | KD | 5 µM | [4][5] |

| PFI-E3H1 (E3 Handle) | NanoBRET™ Protein-Protein Interaction Assay | IC50 | 2.5 µM | [6] |

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound bound to human GID4 (PDB ID: 7SLZ) reveals the precise molecular interactions that drive the high-affinity binding.[7] this compound binds within the deep, hydrophobic pocket of the β-barrel structure of GID4, the same site responsible for recognizing Pro/N-degron peptides.[6][7]

A key interaction involves a hydrogen bond between a secondary amine in this compound and the side chain of glutamic acid residue 237 (Glu237) at the base of the degron-binding pocket.[8] The benzimidazole moiety of this compound is involved in hydrophobic interactions with surrounding residues, including Ile161, Leu171, Leu240, and Phe254.[9] The structural superposition of the this compound-GID4 complex with the degron peptide-bound GID4 (PDB: 6CDC) confirms that this compound acts as a competitive antagonist by directly occupying the substrate recognition site.[7]

The following diagram illustrates the key molecular interactions between this compound and GID4.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to GID4.

Recombinant Human GID4 (residues 124-289) Expression and Purification

A construct of human GID4 encompassing the substrate-binding domain (residues 124-289) is commonly used for in vitro binding and structural studies.[10][11]

Expression:

-

The DNA sequence encoding human GID4 (124-289) is cloned into a pET28-MHL vector, which provides an N-terminal 6xHis-SUMO tag.[9][10]

-

The resulting plasmid is transformed into Escherichia coli BL21 (DE3) cells.

-

Cells are grown in Terrific Broth (TB) medium at 37°C until the optical density at 600 nm (OD600) reaches approximately 1.0.

-

Protein expression is induced with an appropriate inducer (e.g., IPTG) and the culture is incubated for a further period at a reduced temperature (e.g., 18°C overnight).

-

Cells are harvested by centrifugation.

Purification:

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP) and lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 30 mM) to remove non-specifically bound proteins.

-

The His-tagged GID4 protein is eluted with a high-concentration imidazole buffer (e.g., 250 mM).

-

The 6xHis-SUMO tag is cleaved by incubation with a specific protease (e.g., Ulp1 protease).

-

The cleaved protein is further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any aggregated protein, yielding a highly pure GID4 (124-289) protein.[10][11]

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity (KD) of this compound to GID4 in real-time.

-

Immobilization: Purified, biotinylated Avi-tagged GID4 (residues 116-300) is immobilized on a streptavidin-coated sensor chip.[9]

-

Analyte Preparation: A dilution series of this compound is prepared in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Binding Measurement: The this compound solutions are injected over the sensor chip surface, and the change in response units (RU) is monitored over time to measure association. This is followed by an injection of running buffer to measure dissociation.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[7]

NanoBRET™ Protein-Protein Interaction Assay

This cell-based assay is used to quantify the ability of this compound to disrupt the interaction between GID4 and a Pro/N-degron peptide in living cells.

-

Constructs:

-

Transfection: HEK293T cells are co-transfected with the donor and acceptor plasmids.

-

Assay Setup:

-

Transfected cells are plated in a multi-well plate.

-

The HaloTag® is labeled with a cell-permeable fluorescent ligand (e.g., HaloTag® 618 Ligand).

-

Cells are treated with a dilution series of this compound or DMSO as a control.

-

-

Measurement: The NanoLuc® substrate is added, and the luminescence at two wavelengths (donor and acceptor emission) is measured.

-

Data Analysis: The BRET ratio is calculated, and the data are normalized to the DMSO control. The EC50 value is determined by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Peptide Displacement Assay

This in vitro assay measures the ability of this compound to displace a fluorescently labeled Pro/N-degron peptide from GID4.

-

Reagents:

-

Purified GID4 (124-289) protein.

-

A fluorescently labeled Pro/N-degron peptide (e.g., FITC-PGLWKS).

-

This compound compound.

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Brij-35).

-

-

Assay Setup: A fixed concentration of GID4 and the fluorescent peptide are incubated to form a complex.

-

Competition: A dilution series of this compound is added to the complex.

-

Measurement: The fluorescence polarization of the samples is measured. As this compound displaces the fluorescent peptide, the smaller, unbound peptide tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.

-

Data Analysis: The data are plotted as fluorescence polarization versus this compound concentration, and the displacement constant (Kdisp) is calculated.[7]

Conclusion

The chemical probe this compound serves as a high-affinity ligand for the GID4 subunit of the CTLH E3 ligase complex. Its binding mode, elucidated by X-ray crystallography, demonstrates direct competition with the endogenous Pro/N-degron substrates. The quantitative binding data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound for investigating the biological functions of GID4 and for developing novel therapeutic modalities based on targeted protein degradation.

References

- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. eubopen.org [eubopen.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for PFI-7 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-7 is a potent and selective chemical probe that targets Glucose-Induced Degradation 4 (GID4), a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2] By binding to the substrate-binding pocket of GID4, this compound effectively antagonizes the interaction with proteins containing Pro/N-degron motifs, thereby preventing their ubiquitination and subsequent degradation.[1][3] This mechanism of action makes this compound a valuable tool for investigating the biological roles of the CTLH complex and for the development of novel targeted protein degradation strategies.[1][2]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its target engagement, downstream cellular effects, and potential cytotoxic profile. A non-binding control compound, PFI-7N, is available and should be used in parallel to ensure that the observed effects are specific to GID4 inhibition.[4]

Data Presentation

The following tables summarize the key quantitative data for this compound and its negative control, PFI-7N.

Table 1: In Vitro and Cellular Potency of this compound and PFI-7N

| Compound | Target | Assay Type | Potency (Kd) | Cellular Target Engagement (EC50) |

| This compound | GID4 | Surface Plasmon Resonance (SPR) | ~80 nM | - |

| This compound | GID4 | NanoBRET™ Assay | - | ~0.6 µM |

| PFI-7N | GID4 | Surface Plasmon Resonance (SPR) | ~5 µM | - |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Observation |

| HCT116 | Cell Growth Assay | No evident cytotoxicity observed.[1] |

| HEK293T | Cell Growth Assay | No evident cytotoxicity observed.[1] |

| U2OS | Cell Growth Assay | No evident cytotoxicity observed.[1] |

Experimental Protocols

Target Engagement: NanoBRET™ Assay for GID4-Degron Interaction

This protocol describes how to measure the ability of this compound to disrupt the interaction between GID4 and a Pro/N-degron peptide in live cells using the NanoBRET™ technology. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged degron peptide (donor) and a HaloTag®-fused GID4 protein (acceptor).

Materials:

-

HEK293T cells

-

Plasmid encoding a Pro/N-degron peptide fused to NanoLuc® luciferase

-

Plasmid encoding full-length human GID4 fused to HaloTag®

-

FuGENE® HD Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

This compound and PFI-7N

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

White, opaque 96-well or 384-well assay plates

-

Luminometer capable of measuring filtered luminescence (460 nm and >600 nm)

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the NanoLuc®-degron and HaloTag®-GID4 plasmids using FuGENE® HD transfection reagent according to the manufacturer's protocol. A recommended starting point is a 1:10 ratio of NanoLuc® to HaloTag® plasmid to optimize the BRET signal.

-

Incubate the transfected cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Plating:

-

Trypsinize and resuspend the transfected cells in Opti-MEM™.

-

Plate the cells in a white, opaque assay plate at a density of 2 x 10⁴ cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and PFI-7N in Opti-MEM™. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.

-

Immediately add the compound dilutions to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

-

-

Signal Detection:

-

Add NanoBRET™ Nano-Glo® Substrate to all wells according to the manufacturer's instructions.

-

Read the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a luminometer.

-

-

Data Analysis:

-

Calculate the corrected NanoBRET™ ratio by subtracting the ratio of the no-ligand control from the ratio of the experimental wells.

-

Plot the corrected NanoBRET™ ratio against the log of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the EC₅₀ value.

-

Downstream Effect: Western Blot Analysis of RNA Helicase Levels

This compound has been shown to affect the cellular levels of Pro/N-degron-containing RNA helicases such as DDX21 and DDX50.[2] This protocol outlines a method to assess these changes via Western blotting.

Materials:

-

HEK293T or other suitable cell line

-

This compound and PFI-7N

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-DDX21, anti-DDX50, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or PFI-7N (e.g., 1 µM, 5 µM, 10 µM) or DMSO vehicle control for 24-48 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the protein of interest signal to the loading control signal.

-

Compare the protein levels in this compound-treated samples to the vehicle control.

-

Cellular Phenotype: Cell Viability/Cytotoxicity Assay

This protocol is to assess the effect of this compound on cell viability. Based on available data, this compound does not exhibit significant cytotoxicity in several cell lines.[1]

Materials:

-

Cancer cell lines of interest (e.g., HCT116, HEK293T, U2OS)

-

This compound and PFI-7N

-

CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

-

96-well clear or opaque-walled plates

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a range of concentrations of this compound and PFI-7N (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

-

Viability Measurement (using CellTiter-Glo®):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot cell viability against the log of the compound concentration. If a dose-dependent decrease in viability is observed, an IC₅₀ value can be calculated.

-

Cellular Phenotype: Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, a flow cytometry-based analysis of DNA content can be performed.

Materials:

-

Cell line of interest

-

This compound and PFI-7N

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound, PFI-7N (e.g., 10 µM), or DMSO for 24 hours.

-

-

Cell Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of this compound-treated cells to the control groups.

-

References

Application Notes and Protocols for PFI-7 Treatment in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-7 is a potent, selective, and cell-active chemical probe that targets the substrate receptor GID4 (Glucose-Induced Degradation 4) of the CTLH E3 ubiquitin ligase complex.[1][2] By binding to a structurally defined pocket on GID4, this compound antagonizes the binding of Pro/N-degron motifs, thereby preventing the recognition and subsequent ubiquitination and degradation of GID4 substrates.[3] This inhibition leads to the stabilization of target proteins, making this compound a valuable tool for investigating the biological roles of the CTLH complex and its substrates.

One key signaling pathway regulated by GID4 involves the Rho GTPase activating protein, ARHGAP11A. GID4 targets ARHGAP11A for proteasomal degradation.[4][5][6] Inhibition of GID4 with this compound leads to the stabilization and accumulation of ARHGAP11A.[4][5][6] ARHGAP11A, in turn, inactivates the small GTPase RhoA, a critical regulator of cell motility and cytoskeletal dynamics.[4][5][6] These application notes provide detailed protocols for treating HEK293 cells with this compound to study its effects on cell viability and the GID4 signaling pathway.

Data Presentation

Table 1: this compound Specifications

| Feature | Description | Reference |

| Target | GID4 (Glucose-Induced Degradation 4) subunit of the CTLH E3 ubiquitin ligase complex | [1][2] |

| Mechanism of Action | Antagonizes Pro/N-degron binding to the GID4 substrate receptor pocket. | [3] |

| Negative Control | PFI-7N | [2] |

Table 2: Cytotoxicity of this compound in HEK293T Cells

| Concentration | Cell Viability (after 72 hours) |

| 0.1 µM | No significant effect |

| 1 µM | No significant effect |

| 10 µM | Moderate reduction in cell growth |

| 30 µM | Significant reduction in cell growth |

Note: Data is extrapolated from graphical representations of cell growth curves for HEK293T cells treated with this compound for three days.[7] Actual IC50 values may vary depending on experimental conditions and the specific HEK293 cell line used.

Experimental Protocols

1. Cell Culture and Maintenance of HEK293 Cells

This protocol describes the standard procedure for culturing and passaging HEK293 cells to ensure healthy, viable cells for experimentation.

-

Materials:

-

HEK293 or HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-25 or T-75)

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Maintain HEK293 cells in a T-75 flask in a 37°C incubator with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cells once with 5-10 mL of sterile PBS.

-

Aspirate the PBS and add 1-2 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire surface is covered.

-

Incubate at 37°C for 2-5 minutes, or until the cells detach.

-

Add 4-8 mL of complete culture medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new flask containing fresh, pre-warmed complete culture medium.

-

Return the flask to the incubator.

-

2. This compound Treatment Protocol for HEK293 Cells

This protocol outlines the general procedure for treating HEK293 cells with this compound. The final concentration and incubation time should be optimized for each specific experiment.

-

Materials:

-

This compound (and PFI-7N negative control)

-

Dimethyl sulfoxide (DMSO), sterile

-

HEK293 cells, seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates)

-

Complete culture medium

-

-

Protocol:

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.

-

The day before treatment, seed HEK293 cells in the desired culture vessel at a density that will allow for logarithmic growth during the treatment period.

-

On the day of treatment, prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound, PFI-7N, or DMSO.

-

Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) at 37°C and 5% CO2.

-

After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting).

-

3. Cell Viability Assay (using CellTiter-Glo®)

This protocol describes how to assess the effect of this compound on the viability of HEK293 cells.

-

Materials:

-

HEK293 cells seeded in a white-walled, clear-bottom 96-well plate

-

This compound and PFI-7N

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4. Western Blot Analysis of ARHGAP11A Stabilization

This protocol is for assessing the stabilization of ARHGAP11A in HEK293 cells following this compound treatment, adapted from a study in HeLa cells. A cycloheximide (CHX) chase experiment is included to directly measure protein stability.

-

Materials:

-

HEK293 cells seeded in 6-well plates

-

This compound

-

Cycloheximide (CHX)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ARHGAP11A, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 1 µM and 10 µM) or DMSO for a predetermined time (e.g., 8 hours).

-

For the CHX chase, add CHX (a protein synthesis inhibitor, e.g., 20 µg/mL) to the media of both this compound-treated and DMSO-treated cells.

-

Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8 hours).

-

To harvest, aspirate the medium, wash cells with ice-cold PBS, and lyse the cells in 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-